molecular formula C17H22N8O B12245176 9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12245176
M. Wt: 354.4 g/mol
InChI Key: KLFKGUNHJHSJQW-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a synthetic compound that belongs to the purine class of organic molecules Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the methoxyethyl group and the piperazinyl group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it into a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with nucleic acids and proteins. Its purine core is similar to that of adenine and guanine, making it a candidate for studying DNA and RNA interactions.

Medicine

In medicinal chemistry, 9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is investigated for its potential as a therapeutic agent. Its ability to interact with biological macromolecules suggests it could be developed into drugs for treating various diseases, including cancer and viral infections.

Industry

In the industrial sector, the compound’s synthetic versatility makes it useful for producing pharmaceuticals and agrochemicals. Its derivatives can be tailored for specific applications, enhancing their efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its interaction with nucleic acids can disrupt DNA and RNA functions, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methylpyrimidin-2-yl)-9H-purine
  • 9-(2-hydroxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine
  • 9-(2-methoxyethyl)-6-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]-9H-purine

Uniqueness

Compared to similar compounds, 9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine stands out due to its specific functional groups, which confer unique chemical and biological properties. The methoxyethyl group enhances its solubility and bioavailability, while the piperazinyl group increases its binding affinity to biological targets.

Properties

Molecular Formula

C17H22N8O

Molecular Weight

354.4 g/mol

IUPAC Name

9-(2-methoxyethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]purine

InChI

InChI=1S/C17H22N8O/c1-13-3-4-18-17(22-13)24-7-5-23(6-8-24)15-14-16(20-11-19-15)25(12-21-14)9-10-26-2/h3-4,11-12H,5-10H2,1-2H3

InChI Key

KLFKGUNHJHSJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC

Origin of Product

United States

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